3-Iodo-4-(trifluoromethyl)pyridine

Trifluoromethylation Copper catalysis Regioisomer reactivity

This 3-iodo-4-(trifluoromethyl)pyridine building block features a reactive iodine at the 3-position, enabling efficient oxidative addition in Pd-catalyzed cross-couplings. Unlike Br analogs or other regioisomers, its lower C-I bond energy allows milder conditions, higher yields with electron-deficient partners, and regioselective halogen shuffling. Essential for SAR exploration of CF₃-substituted pyridine cores in pharmaceutical and agrochemical research—choose this specific regioisomer to avoid synthetic route failures.

Molecular Formula C6H3F3IN
Molecular Weight 272.99 g/mol
CAS No. 625115-02-8
Cat. No. B3054933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(trifluoromethyl)pyridine
CAS625115-02-8
Molecular FormulaC6H3F3IN
Molecular Weight272.99 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)I
InChIInChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-11-3-5(4)10/h1-3H
InChIKeyLIAVQUCOXXXHNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-(trifluoromethyl)pyridine (CAS 625115-02-8): Halogenated Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry Applications


3-Iodo-4-(trifluoromethyl)pyridine (CAS 625115-02-8) is a halogenated pyridine derivative containing an iodine atom at the 3-position and a trifluoromethyl group at the 4-position of the pyridine ring. This heterocyclic scaffold is part of the broader class of iodinated trifluoromethylpyridines that serve as versatile intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions [1]. The strategic combination of a strong electron-withdrawing trifluoromethyl group with a reactive iodine substituent enables diverse functionalization pathways for constructing complex molecular architectures in pharmaceutical and agrochemical research programs [2].

Why 3-Iodo-4-(trifluoromethyl)pyridine Cannot Be Substituted by Regioisomeric or Alternative Halogen Analogs in Precision Synthesis


Generic substitution among iodinated trifluoromethylpyridine regioisomers or alternative halogen (Br, Cl) variants introduces substantial and quantifiable differences in reaction outcomes. Cross-coupling efficiency, regioselectivity in subsequent transformations, and halogen-metal exchange behavior are exquisitely sensitive to both the position of the iodine substituent and the identity of the halogen leaving group [1]. The 3-iodo-4-trifluoromethyl substitution pattern confers distinct reactivity parameters that diverge significantly from 2-iodo or 4-iodo regioisomers, as well as from the corresponding 3-bromo analog, in key synthetic transformations including Suzuki-Miyaura coupling, Sonogashira alkynylation, and nucleophilic displacement reactions [2]. These differences translate directly to measurable variations in isolated product yields and site selectivity that impact synthetic route viability and procurement decisions.

Quantitative Differentiation Evidence for 3-Iodo-4-(trifluoromethyl)pyridine (CAS 625115-02-8) Versus Closest Analogs


Reactivity Hierarchy in Copper-Catalyzed Trifluoromethylation: 2-Iodo vs 3-Iodo/4-Iodo Regioisomers

In copper-catalyzed trifluoromethylation via iodine displacement using in situ generated (trifluoromethyl)copper from TMSCF₃, the reaction outcome exhibits pronounced regioisomeric dependence. 2-Iodopyridines undergo conversion to 2-(trifluoromethyl)pyridines almost quantitatively. In marked contrast, 3-iodopyridines (including the 3-iodo-4-trifluoromethyl substitution pattern) and 4-iodopyridines afford only moderate yields at best under identical reaction conditions [1]. This reactivity differential establishes a clear hierarchy that dictates synthetic route design.

Trifluoromethylation Copper catalysis Regioisomer reactivity

Halogen Reactivity Gradient in Cross-Coupling: Iodo vs Bromo Analogs

The carbon-iodine bond exhibits significantly lower bond dissociation energy compared to carbon-bromine, conferring intrinsically higher oxidative addition rates with palladium catalysts. In comparative Suzuki-Miyaura coupling studies of halogenated pyridines, iodo-substituted substrates demonstrate consistently higher reactivity and generally superior yields relative to their bromo counterparts under equivalent catalytic conditions [1]. The 3-iodo-4-(trifluoromethyl)pyridine thus offers a kinetically advantaged coupling partner compared to 3-bromo-4-(trifluoromethyl)pyridine (CAS 936841-70-2).

Cross-coupling reactivity Leaving group comparison Bond dissociation energy

Regiochemical Fidelity in Halogen Shuffling and Electrophilic Trapping Sequences

The 3-iodo substitution pattern on trifluoromethyl-substituted pyridines enables quantitative isomerization to 4-iodo derivatives under appropriate conditions, a transformation that is not uniformly accessible across all regioisomers. Specifically, 2-chloro-6-(trifluoromethyl)pyridine treated with LDA at −85 °C followed by iodine yields the 3-iodo derivative, which can be quantitatively isomerized to 2-chloro-4-iodo-6-(trifluoromethyl)pyridine [1]. This positional isomerization, termed 'halogen shuffling,' is a regioexhaustive functionalization strategy uniquely enabled by the thermodynamic stability relationship between 3-iodo and 4-iodo congeners bearing electron-withdrawing substituents.

Halogen-metal exchange Regioselective functionalization Halogen shuffling

Synthetic Accessibility: Documented Preparative Yield from 4-(Trifluoromethyl)pyridine

A documented synthetic route to 3-iodo-4-(trifluoromethyl)pyridine proceeds via iodination of 4-(trifluoromethyl)pyridine, achieving an isolated yield of approximately 77% [1]. This preparative yield establishes a reproducible baseline for laboratory-scale synthesis and commercial manufacturing, providing procurement stakeholders with a quantitative reference point for material sourcing decisions and cost-of-goods analysis.

Synthesis route Preparative yield Iodination

Optimal Research and Industrial Use Cases for 3-Iodo-4-(trifluoromethyl)pyridine (CAS 625115-02-8)


Palladium-Catalyzed Cross-Coupling Reactions Requiring Enhanced Oxidative Addition Kinetics

This compound is optimally deployed in Suzuki-Miyaura, Sonogashira, and related palladium-catalyzed cross-coupling reactions where the intrinsically lower C-I bond dissociation energy (~65 kcal/mol) compared to C-Br (~80 kcal/mol) confers kinetically advantageous oxidative addition. This property is particularly valuable when coupling electron-deficient arylboronic acids, sterically hindered partners, or when mild thermal conditions are mandated to preserve thermally labile functional groups elsewhere in the substrate [1].

Regioexhaustive Functionalization Strategies Leveraging Halogen Shuffling Capability

For synthetic programs requiring access to multiple regioisomeric intermediates from a common precursor, 3-iodo-4-(trifluoromethyl)pyridine enables halogen shuffling protocols wherein the 3-iodo derivative can be quantitatively isomerized to the corresponding 4-iodo congener under appropriate conditions [1]. This regiochemical interconversion provides divergent synthetic access not available with alternative substitution patterns, reducing the number of distinct building blocks required in a medicinal chemistry program.

Synthesis of CF₃-Containing Bioactive Scaffolds Where Lipophilicity Modulation Is Critical

The 4-trifluoromethyl substituent confers enhanced metabolic stability and modulated lipophilicity to derived compounds—properties highly valued in pharmaceutical and agrochemical lead optimization. The iodine atom at the 3-position provides a versatile handle for introducing diverse aryl, heteroaryl, and alkynyl pharmacophores via cross-coupling, making this building block particularly suitable for structure-activity relationship (SAR) exploration around CF₃-substituted pyridine cores [1].

Metal-Halogen Exchange and Electrophilic Trapping Sequences Requiring High Halogen Reactivity

The iodo substituent undergoes efficient lithium-halogen or magnesium-halogen exchange under cryogenic or low-temperature conditions, enabling subsequent trapping with diverse electrophiles (aldehydes, ketones, isocyanates, borates). This reactivity profile supports the construction of complex pyridine-containing architectures where the iodine serves as a transient activating group rather than a permanent substituent in the final target molecule [1].

Technical Documentation Hub

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